|

REACTION_CXSMILES

|

[Mg].Br[C:3]1[CH:17]=[CH:16][C:6]([CH2:7][CH2:8][O:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][O:11]2)=[CH:5][CH:4]=1.C1C[O:21][CH2:20]C1.C(Br)C>CN(C=O)C>[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]1[O:9][CH2:8][CH2:7][C:6]1[CH:16]=[CH:17][C:3]([CH:20]=[O:21])=[CH:4][CH:5]=1

|

|

Name

|

|

|

Quantity

|

0.97 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

silicone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

water ice methanol water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

9.5 g

|

|

Type

|

reactant

|

|

Smiles

|

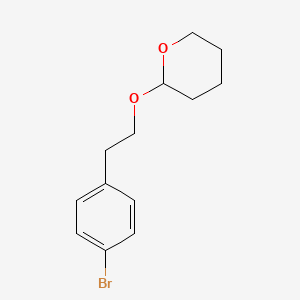

BrC1=CC=C(CCOC2OCCCC2)C=C1

|

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

0.274 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)Br

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture in the cooling bath was then stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

CUSTOM

|

|

Details

|

was then suba-sealed (side-arm)

|

|

Type

|

ADDITION

|

|

Details

|

connected to a 100 mL pressure-equalising addition funnel (centre-socket)

|

|

Type

|

CUSTOM

|

|

Details

|

connected to a double-layer coil condenser

|

|

Type

|

ADDITION

|

|

Details

|

the apparatus purge-filled with nitrogen three times

|

|

Type

|

CUSTOM

|

|

Details

|

forming a colourless solution

|

|

Type

|

ADDITION

|

|

Details

|

cannula transferred into the pressure-equalising addition funnel

|

|

Type

|

ADDITION

|

|

Details

|

after about 5 mL had added the reaction flask

|

|

Type

|

TEMPERATURE

|

|

Details

|

until reflux

|

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

|

Type

|

WAIT

|

|

Details

|

After this period the reaction mixture consisted of a deep orange solution

|

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture chilled for a period of 5 minutes

|

|

Duration

|

5 min

|

|

Type

|

TEMPERATURE

|

|

Details

|

to warm slowly to room temperature overnight

|

|

Duration

|

8 (± 8) h

|

|

Type

|

TEMPERATURE

|

|

Details

|

Next day the (melted) cooling bath

|

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

|

Type

|

STIRRING

|

|

Details

|

to stir at room temperature under nitrogen for a further 24 hours

|

|

Duration

|

24 h

|

|

Type

|

CUSTOM

|

|

Details

|

After 24 hours the reaction mixture was quenched by dropwise addition of 60 mL of saturated aqueous NH4Cl, which

|

|

Duration

|

24 h

|

|

Type

|

DISSOLUTION

|

|

Details

|

then dissolved as the addition

|

|

Type

|

CUSTOM

|

|

Details

|

Post quenching the reaction mixture

|

|

Type

|

FILTRATION

|

|

Details

|

This mixture was then filtered directly into a 250 mL-

|

|

Type

|

CUSTOM

|

|

Details

|

separating funnel

|

|

Type

|

CUSTOM

|

|

Details

|

the layers partitioned

|

|

Type

|

CUSTOM

|

|

Details

|

separated

|

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was then extracted with 100 mL of Et2O

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic extracts were then dried over anhydrous MgSO4 for a period of 90 minutes before the drying mixture

|

|

Duration

|

90 min

|

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

|

Type

|

WASH

|

|

Details

|

the collected solid washed with 3×25 mL portions of Et2O

|

|

Type

|

CUSTOM

|

|

Details

|

stripped to dryness in vacuo (rotary evaporator)

|

|

Type

|

CUSTOM

|

|

Details

|

to yield a pale yellow oil

|

|

Type

|

WASH

|

|

Details

|

A small aliquot of the crude product was analysed by TLC (silica-gel TLC plates, 20% EtOAc/80% n-hexane elution mixture) against the 2d

|

|

Type

|

CUSTOM

|

|

Details

|

had reacted

|

|

Type

|

CUSTOM

|

|

Details

|

to form a new highly tailed major spot with an Rf of 0.52 with additional minor spots at Rf values of 0.09 and 0.0 (baseline)

|

|

Type

|

CUSTOM

|

|

Details

|

pre-loaded onto 11.0 g of Merck 60 (15-40 μm) silica gel purified

|

|

Type

|

CUSTOM

|

|

Details

|

by dry column flash chromatography

|

|

Type

|

CUSTOM

|

|

Details

|

3.00 minutes

|

|

Duration

|

3 min

|

|

Type

|

WASH

|

|

Details

|

(iv) Elution gradient

|

|

Type

|

WASH

|

|

Details

|

After elution of the column fractions' 10-17

|

|

Type

|

CUSTOM

|

|

Details

|

stripped to dryness in vacuo (rotary evaporator)

|

|

Type

|

CUSTOM

|

|

Details

|

to yield a pale yellow liquid which

|

|

Type

|

CUSTOM

|

|

Details

|

was then further dried in vacuo (oil immersion pump) at room temperature for a period of 4 hours

|

|

Duration

|

4 h

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

O1C(CCCC1)OCCC1=CC=C(C=O)C=C1

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |